molecular formula C10H18O3 B2728830 Methyl 2-hexyloxirane-2-carboxylate CAS No. 92708-68-4

Methyl 2-hexyloxirane-2-carboxylate

Cat. No. B2728830
CAS RN: 92708-68-4
M. Wt: 186.251
InChI Key: SDWMEAGXTCTSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hexyloxirane-2-carboxylate (MHO2C) is an organic compound belonging to the class of oxiranes, which are cyclic ethers containing a three-membered ring with an oxygen atom in the center. MHO2C is an important intermediate in the synthesis of polymers and other organic compounds. It is also used in pharmaceutical and agrochemicals, as a catalyst in the polymerization of unsaturated monomers, and as a reagent in the synthesis of polysaccharides.

Scientific Research Applications

High-Pressure Reactions with Carbon Disulfide
The reactivity of 2-hexyloxirane with carbon disulfide under high pressure was studied, revealing a mechanism for forming dithiolane derivatives. This process was accelerated in the presence of triethylamine, leading to high yields of specific dithiolane and oxathiolane thiones. Such reactions are significant for synthesizing sulfur-containing organic compounds, which are valuable in various chemical industries (Taguchi et al., 1988).

Radiolabeling and Biodistribution Studies
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound structurally related to methyl 2-hexyloxirane-2-carboxylate, was studied for its potential as a neuroprotective drug. It was radiolabeled and shown to pass the brain-blood barrier, accumulating in cortical brain areas in rats. This suggests potential applications in neurological research and drug development (Yu et al., 2003).

Ionic Liquids for CO2 Capture
N-methyl-2-hydroxyethylammonium derivatives, related to the study of this compound, show promise in CO2 capture. Their solubility in CO2 under high pressure was explored, indicating potential for natural gas sweetening and carbon capture technologies (Mattedi et al., 2011).

Synthesis of Amides and Esters
The activation of carboxylic acids to generate triacyloxyboranes, followed by reaction with various nucleophiles, presents a methodology relevant to this compound for synthesizing esters and amides. This process highlights the compound's versatility in organic synthesis, providing pathways to a wide array of valuable chemical products (Huang et al., 2007).

DNA Repair Mechanisms
Research on Escherichia coli AlkB demonstrated the oxidative demethylation of DNA alkylation damage, a process relevant to understanding how this compound might interact with biological systems at the molecular level. AlkB's ability to repair alkylated DNA through oxidative mechanisms provides insights into potential biomedical applications and the compound's interactions with DNA (Trewick et al., 2002).

properties

IUPAC Name

methyl 2-hexyloxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-4-5-6-7-10(8-13-10)9(11)12-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWMEAGXTCTSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.